2-chloro-N-cycloheptyl-4-nitrobenzamide
Description
2-Chloro-N-cycloheptyl-4-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a nitro group at the 4-position, and a cycloheptylamine moiety attached via an amide linkage. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and amines, followed by purification via recrystallization or chromatography .
Recent studies highlight its role as a precursor for Mannich base derivatives, which exhibit antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Properties
IUPAC Name |
2-chloro-N-cycloheptyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-13-9-11(17(19)20)7-8-12(13)14(18)16-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLAIZABNSSLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-cycloheptyl-4-nitrobenzamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group.
Chlorination: The nitrobenzene derivative is then chlorinated to introduce the chloro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-chloro-N-cycloheptyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-cycloheptyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-cycloheptyl-4-nitrobenzamide depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and cycloheptyl groups may influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of 2-chloro-N-cycloheptyl-4-nitrobenzamide with similar compounds:
Key Observations:
- Lipophilicity : The cycloheptyl group in the target compound increases lipophilicity compared to phenyl or phenethyl analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) . This may enhance membrane penetration but reduce aqueous solubility.
- Electron Effects : The 4-nitro group stabilizes the aromatic ring via resonance, a feature shared across analogs. However, compounds with additional electron-withdrawing groups (e.g., 5-chloro-2-nitro in ) exhibit altered reactivity profiles.
- Crystallinity : N,N-Dicyclohexyl-4-nitrobenzamide demonstrates superior crystallinity due to symmetric substitution, facilitating structural analysis via SHELX software .
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-cycloheptyl-4-nitrobenzamide?
The compound is typically synthesized via nucleophilic acyl substitution. A cycloheptylamine derivative reacts with 2-chloro-4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-synthesis purification involves column chromatography or recrystallization .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
Structural confirmation relies on and NMR to verify the cycloheptyl group and aromatic substitution patterns. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak. UV-Vis spectroscopy may identify the nitro group’s absorption bands (λ~270–300 nm). Purity is assessed via HPLC with a C18 column and a mobile phase of acetonitrile/water .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require strict moisture control.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.
- Temperature : Maintaining 0–5°C reduces nitro group decomposition.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .
Q. How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?
Substituent effects are analyzed via SAR studies. For example:
- Nitro group reduction to an amine increases solubility but may reduce receptor-binding affinity.
- Chlorine substitution with electron-withdrawing groups (e.g., -CF) alters electronic properties, impacting interactions with target enzymes. Assay conditions (pH, temperature) and cellular permeability must be standardized to isolate structural effects .
Q. What computational methods are used to predict the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., nitro group’s electrophilicity).
- Molecular docking : Predicts binding poses with target proteins (e.g., kinases) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis) .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported biological activity data?
- Control experiments : Verify assay reproducibility using reference compounds (e.g., positive/negative controls).
- Structural analogs : Test derivatives to isolate functional group contributions.
- Meta-analysis : Compare data across studies with standardized protocols (e.g., IC measurement methods) .
Q. What strategies validate the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C) or UV light to simulate degradation.
- LC-MS monitoring : Track decomposition products (e.g., hydrolysis of the amide bond).
- pH profiling : Assess stability in buffers ranging from pH 2–10 to mimic physiological extremes .
Advanced Analytical Techniques
Q. How is X-ray crystallography applied to study this compound’s molecular conformation?
Single crystals are grown via slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane). Diffraction data collected at 200 K using synchrotron radiation resolves bond angles and torsional strain in the cycloheptyl ring. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
